Molecular Property Differentiation from Non-Fluorinated Phenylpiperazine Analog
The target compound (MW 420.5, C20H25FN4O3S) possesses a molecular weight advantage of approximately +4.0 g/mol relative to its closest non-fluorinated analog, N-(3-methyl-4-{[2-(4-phenylpiperazin-1-yl)ethyl]sulfamoyl}phenyl)acetamide (CAS 1049433-99-9, MW 416.54, C21H28N4O3S) . The critical structural distinction is the substitution of the 4-fluorophenyl group in the target for a phenyl group in the comparator, while the target also lacks the 3-methyl substitution on the central phenyl ring present in the analog. These combined differences alter electronic distribution, lipophilicity, and hydrogen bonding capacity, which collectively influence ADME properties and receptor binding profiles [1].
| Evidence Dimension | Molecular weight and substituent effects |
|---|---|
| Target Compound Data | MW 420.5 g/mol, 4-fluorophenyl group, no methyl substitution |
| Comparator Or Baseline | CAS 1049433-99-9: MW 416.54 g/mol, phenyl group, 3-methyl substitution |
| Quantified Difference | Delta MW +3.96 g/mol; fluorine vs. hydrogen substitution; methyl absence vs. presence |
| Conditions | Structural comparison based on published molecular formulas |
Why This Matters
Fluorine substitution is a validated strategy to improve metabolic stability and modulate target selectivity, making the target compound a structurally distinct candidate for CNS-targeted screening libraries.
- [1] J-GLOBAL Patent Information, Compound ID: 200903011692064868, N-[(piperazinyl)hetaryl]arylsulfonamide compounds, 2008. View Source
